molecular formula C19H21NO2 B14666654 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one CAS No. 42243-49-2

1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one

Cat. No.: B14666654
CAS No.: 42243-49-2
M. Wt: 295.4 g/mol
InChI Key: VDOJCMQJJRSFHG-UHFFFAOYSA-N
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Description

1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one is an organic compound that belongs to the class of imines, specifically Schiff bases. This compound is characterized by the presence of a methoxyphenyl group and a pentanone moiety, connected through an imine linkage. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one typically involves the condensation reaction between an aromatic amine and an aldehyde or ketone. In this case, the reaction between 4-methoxybenzaldehyde and 4-aminopentan-1-one in the presence of a suitable solvent like methanol or ethanol under reflux conditions yields the desired Schiff base .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis setups can be employed to ensure consistent quality and yield. The use of catalysts like acidic or basic catalysts can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also chelate metal ions, affecting their availability and function in biological systems .

Comparison with Similar Compounds

  • 2-(4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl)ethanol
  • 1-(4-Methoxyphenyl)-1-propanone
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzamide

Comparison: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one stands out due to its unique combination of a methoxyphenyl group and a pentanone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

42243-49-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]pentan-1-one

InChI

InChI=1S/C19H21NO2/c1-3-4-5-19(21)16-8-10-17(11-9-16)20-14-15-6-12-18(22-2)13-7-15/h6-14H,3-5H2,1-2H3

InChI Key

VDOJCMQJJRSFHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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